(E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide
Description
(E)-3-(Furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide is a synthetic acrylamide derivative characterized by a furan-2-yl group conjugated to the α,β-unsaturated carbonyl system and a 2-phenoxypyrimidin-5-yl substituent on the amide nitrogen. This compound belongs to a class of molecules designed for targeted interactions with biological systems, leveraging the acrylamide scaffold's ability to engage in hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(9-8-14-7-4-10-22-14)20-13-11-18-17(19-12-13)23-15-5-2-1-3-6-15/h1-12H,(H,20,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSKIEKFVPNYBM-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved through the reaction of an appropriate acrylate ester with ammonia or an amine.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the pyrimidine ring: The pyrimidine ring is often introduced through a nucleophilic substitution reaction with a halogenated pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of furan derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise as a lead structure in the development of novel therapeutic agents, particularly in the context of cancer treatment. Its structural features, including the furan and pyrimidine moieties, suggest potential interactions with biological targets involved in cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit specific kinases associated with tumor growth. Research has demonstrated that certain benzamide derivatives can effectively inhibit RET kinase activity, leading to reduced cell proliferation in cancer models .
Biochemical Probes
The unique chemical structure of (E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide allows it to serve as a biochemical probe in various assays. Its ability to modulate biological pathways makes it suitable for studying enzyme interactions and cellular signaling mechanisms.
Enzyme Inhibition Studies
The compound can be utilized in enzyme inhibition studies where it may act on specific targets within metabolic pathways. For example, its interaction with kinases can be explored to understand the mechanism of action and to identify potential off-target effects .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies can help identify key functional groups that enhance efficacy or reduce toxicity.
Optimization of Analogues
By modifying various substituents on the core structure, researchers can create analogues with improved potency or selectivity against specific targets. This iterative process is fundamental in drug discovery and development .
Potential for Further Research
Given its promising applications, this compound warrants further investigation in several areas:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Combination Therapies : Evaluating its effectiveness in combination with existing chemotherapeutic agents to enhance treatment outcomes.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects on Bioactivity The 2-phenoxypyrimidin-5-yl group in the target compound distinguishes it from analogs with phenyl or heteroaryl substituents. The pyrimidine core may enhance binding to nucleotide-binding proteins (e.g., kinases or viral enzymes) via π-stacking or hydrogen bonding . In contrast, the 4-sulfamoylphenyl group in the NSP13 inhibitor improves solubility and introduces a hydrogen-bond donor/acceptor motif critical for protease inhibition . The p-tolyl group in PAM-2 prioritizes hydrophobic interactions with GABAA receptor transmembrane domains, a common feature in allosteric modulators .
Biological Target Specificity Sortase A inhibitors (e.g., morpholinophenyl derivatives) rely on hydrogen-bond acceptors (e.g., morpholine oxygen) to interact with catalytic residues, a design principle absent in the target compound . The absence of a sulfonamide or morpholine group in the target compound suggests divergent target selectivity compared to its analogs.
Compounds like III-54q (with a benzyl group) exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s pyrimidine ring may limit CNS activity .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Modifications to the acrylamide’s aryl group profoundly influence target engagement. For example: Replacing 4-sulfamoylphenyl with 2-phenoxypyrimidin-5-yl could shift activity from viral protease inhibition to kinase or receptor modulation . The pyrimidine ring in the target compound may confer resistance to metabolic degradation compared to morpholine-containing analogs .
- Gaps in Knowledge: No direct pharmacokinetic or efficacy data for the target compound are available in the evidence. Future studies should prioritize assays against hypothesized targets (e.g., kinases, viral enzymes) and comparative ADMET profiling .
Biological Activity
(E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 295.32 g/mol. Its structure includes a furan ring and a pyrimidine moiety, which are known to contribute to various biological activities.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific protein interactions and enzymatic activities. Notably, it has been studied as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction, which is crucial in the context of certain leukemias.
Biological Activity
-
Antitumor Activity :
- The compound has demonstrated potential antitumor properties by inhibiting cell proliferation in various cancer cell lines. Studies show that it affects pathways related to cell cycle regulation and apoptosis.
- Enzyme Inhibition :
- Kinase Inhibition :
Case Studies
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In Vitro Studies :
- In vitro assays have shown that this compound significantly inhibits the proliferation of cancer cells with IC50 values in the low micromolar range.
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Animal Models :
- Preclinical studies using animal models have indicated that treatment with this compound results in tumor regression, supporting its potential use in cancer therapy.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism/Target | Effect |
|---|---|---|
| Antitumor Activity | Cell cycle regulation | Inhibition of tumor growth |
| Enzyme Inhibition | Dihydrofolate reductase | Decreased NADPH levels |
| Kinase Inhibition | RET kinase | Reduced cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
